molecular formula C7H15NO2 B13037374 N-(3-Hydroxypropyl)isobutyramide

N-(3-Hydroxypropyl)isobutyramide

Cat. No.: B13037374
M. Wt: 145.20 g/mol
InChI Key: PNEVTUYIUVOVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Hydroxypropyl)isobutyramide ( 1007670-79-2) is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . It is an amide derivative, belonging to a class of compounds where the isobutyramide functional group (R-NH-CO-CH(CH3)2) is modified with a 3-hydroxypropyl substituent . This structure incorporates both a polar amide moiety and a terminal hydroxyl group, which can influence its solubility and reactivity, making it a valuable intermediate in organic synthesis and materials science research. As a derivative of isobutyramide, it is part of a family of compounds that have shown promise in cosmetic and dermatological applications, particularly for the prophylaxis and treatment of sensitive or inflamed skin conditions . The presence of the hydroxypropyl chain may enhance its compatibility with biological systems or polymeric matrices. This product is intended for research purposes as a chemical building block or for investigative studies in developing new formulations. It is supplied as a pure material for laboratory use. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. References: The product identifiers, structure, and molecular data are verified against the supplier-provided information . The context for the isobutyramide functional group and its potential applications is inferred from relevant scientific literature and patents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

N-(3-hydroxypropyl)-2-methylpropanamide

InChI

InChI=1S/C7H15NO2/c1-6(2)7(10)8-4-3-5-9/h6,9H,3-5H2,1-2H3,(H,8,10)

InChI Key

PNEVTUYIUVOVMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCCO

Origin of Product

United States

Molecular Interactions and Biochemical Roles in Preclinical and in Vitro Research

Investigation of Endogenous Analogues and Their Biological Context

There is currently no direct scientific literature identifying endogenous analogues of N-(3-Hydroxypropyl)isobutyramide. The biological context of this specific compound remains uncharacterized. Typically, the study of endogenous analogues provides insight into the natural physiological pathways a compound might mimic or modulate. The absence of such information for this compound means its potential role as a signaling molecule, metabolic intermediate, or detoxification product is unknown. Future research could focus on metabolomic studies to identify structurally similar compounds that occur naturally in biological systems, which would provide a foundation for understanding the potential biological significance of this compound.

Mechanistic Studies of Molecular Interactions in Preclinical Models

Detailed mechanistic studies of this compound in preclinical models have not been published. Such studies are essential for elucidating the compound's mechanism of action.

Specific data on the interaction of this compound with enzymes is not available in the current body of scientific literature. Investigating whether this compound acts as a substrate, inhibitor, or modulator of key enzyme families, such as hydrolases, transferases, or oxidoreductases, would be a critical step in defining its biochemical profile. For instance, its amide structure suggests potential interaction with amidases. The table below outlines hypothetical areas of investigation for enzyme interactions.

Table 1: Potential Areas for Investigation of Enzyme Interactions with this compound

Enzyme Class Potential Interaction Rationale
Amidases/Hydrolases Substrate The amide bond could be a target for enzymatic hydrolysis.
Kinases Modulator The hydroxyl group could be a site for phosphorylation.
Cytochrome P450 Substrate Potential for metabolic transformation via oxidation.

There is no published research characterizing the receptor binding profile of this compound. Receptor binding assays are fundamental to understanding how a compound might initiate a cellular response. Determining whether this compound interacts with specific receptors, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors, would be a significant advancement in understanding its potential pharmacological effects. A comprehensive screening against a panel of known receptors would be the first step in this characterization.

Examination of Cellular Processes in In Vitro Research Models

The effects of this compound on cellular processes in in vitro models are yet to be reported. Such studies form the basis of understanding a compound's potential therapeutic or toxicological properties at the cellular level.

Scientific data on the modulation of cellular proliferation and differentiation by this compound is currently unavailable. In vitro assays using various cell lines (e.g., cancer cells, stem cells, primary cells) would be necessary to determine if the compound has cytostatic, cytotoxic, or differentiation-inducing effects. The table below details potential experimental approaches.

Table 2: Experimental Approaches to Assess Effects on Cellular Proliferation and Differentiation

Assay Purpose Cell Lines of Interest
MTT/XTT Assay To measure cell viability and proliferation. Cancer cell lines, normal fibroblasts.
BrdU Incorporation To assess DNA synthesis as a marker of proliferation. Proliferating cell types.
Colony Formation Assay To evaluate long-term proliferative capacity. Cancer stem cells, progenitor cells.
Differentiation Markers To determine the effect on cell lineage commitment. Stem cells (e.g., mesenchymal, neural).

There are no studies reporting on the anti-inflammatory properties of this compound in isolated systems. To investigate this, in vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, could be employed. Key inflammatory markers, including the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), would be measured to assess any potential anti-inflammatory activity.

Metabolism and Biotransformation Pathways of N 3 Hydroxypropyl Isobutyramide and Analogues

Identification of Metabolites in Preclinical Systems.

There is currently no specific information available from preclinical studies to identify the metabolites of N-(3-Hydroxypropyl)isobutyramide.

Elucidation of Enzymatic Pathways Governing Biotransformation.

Due to the lack of direct research on this compound, the enzymatic pathways governing its biotransformation have not been elucidated.

Specific oxidative metabolic pathways for this compound have not been identified.

There is no information available on the conjugation reactions and the characterization of any resulting metabolites for this compound.

Comparative Metabolic Studies with Related Hydroxyalkyl Amides.

While direct metabolic data for this compound is unavailable, the study of related amides offers a foundation for predicting its potential metabolic fate. The metabolism of compounds such as N,N-diethyl-m-toluamide (DEET) and various N-alkylamides provides valuable comparative insights.

The biotransformation of amides typically involves two primary types of reactions: oxidative metabolism (Phase I) and conjugation (Phase II). For this compound, several metabolic pathways can be hypothesized based on the known metabolism of similar structures.

Oxidative Pathways:

Hydroxylation: The isobutyryl moiety and the propyl chain are potential sites for hydroxylation. The terminal methyl groups of the isobutyryl group could be oxidized to form a primary alcohol, which could be further oxidized to a carboxylic acid. Similarly, the propyl chain could undergo hydroxylation.

N-Dealkylation: While this compound is a secondary amide, N-dealkylation is a common pathway for N-substituted amides. However, given the hydroxypropyl group, other pathways might be more prominent.

Oxidation of the Alcohol: The existing primary alcohol on the 3-hydroxypropyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid, forming N-(2-carboxyethyl)isobutyramide.

Studies on N,N-diethyl-m-toluamide (DEET) have shown that its metabolism primarily involves oxidation of the methyl group on the aromatic ring to form a hydroxymethyl derivative, followed by further oxidation to a carboxylic acid. nih.govnih.gov Additionally, N-deethylation of the diethylamino group is a significant metabolic pathway. nih.gov These findings suggest that both alkyl and N-alkyl groups of amides are susceptible to oxidative metabolism.

For instance, the microsomal metabolism of DEET in rats leads to several metabolites, indicating a complex network of oxidative reactions. The major primary metabolites are N-ethyl-m-toluamide, resulting from N-deethylation, and N,N-diethyl-m-(hydroxymethyl)benzamide, from the oxidation of the ring methyl group. nih.gov

Conjugation Pathways:

Glucuronidation: The primary hydroxyl group in the N-(3-hydroxypropyl) substituent is a likely site for glucuronide conjugation. This is a common Phase II detoxification pathway that increases the water solubility of xenobiotics, facilitating their excretion.

Sulfation: The hydroxyl group could also undergo sulfation, another important conjugation reaction for alcohols.

The table below outlines the potential metabolic pathways for this compound based on the metabolism of related amides.

Metabolic Reaction Potential Metabolite of this compound Comparative Example (Parent Compound) Reference
Oxidation of primary alcoholN-(2-Carboxyethyl)isobutyramideOxidation of hydroxymethyl group in DEET metabolite nih.gov
Alkyl HydroxylationN-(3-Hydroxypropyl)-2-(hydroxymethyl)propanamideOxidation of methyl group in DEET nih.gov
N-Dealkylation (less likely)Isobutyramide (B147143) and 3-aminopropan-1-olN-Deethylation of DEET nih.gov
O-GlucuronidationN-(3-(β-D-Glucopyranuronosyloxy)propyl)isobutyramideGlucuronide conjugates of various drugs with hydroxyl groupsGeneral Knowledge
O-SulfationN-(3-(Sulfooxy)propyl)isobutyramideSulfate conjugates of various drugs with hydroxyl groupsGeneral Knowledge

It is crucial to emphasize that these are hypothesized pathways based on chemical structure and the known metabolism of analogous compounds. Experimental studies are necessary to confirm the actual metabolic fate of this compound in preclinical systems.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Critical Structural Features for Biological Activity

The molecular architecture of N-(3-Hydroxypropyl)isobutyramide comprises several key features that are likely to be critical for its biological interactions. These include a secondary amide linkage, a hydroxyl group, and an isobutyryl moiety.

Amide Group: The amide group (-CONH-) is a common feature in many biologically active molecules and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of strong interactions with biological targets such as proteins and enzymes. The planarity of the amide bond also imposes conformational constraints on the molecule.

Hydroxyl Group: The terminal hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor. Its presence significantly influences the molecule's polarity and water solubility. The hydroxyl group can form crucial hydrogen bonds with amino acid residues in a receptor's binding pocket, thereby anchoring the molecule in a specific orientation. The distance between the amide linkage and the hydroxyl group, determined by the three-carbon propyl chain, is a critical parameter that can dictate binding affinity.

Isobutyryl Group: The isobutyryl group, with its branched methyl groups, contributes to the steric bulk and lipophilicity of the molecule. This part of the structure can engage in hydrophobic or van der Waals interactions within a nonpolar cavity of a target protein. The size and shape of this group can influence the selectivity of the compound for different biological targets.

Systematic modifications of these functional groups can help in elucidating their precise role in biological activity. For instance, esterification or etherification of the hydroxyl group would be expected to alter the hydrogen bonding capacity and lipophilicity, likely impacting biological activity. Similarly, altering the length of the alkyl chain separating the amide and hydroxyl groups would probe the optimal distance for target interaction.

A hypothetical SAR study on a series of this compound analogues might yield data similar to that presented in Table 1, illustrating the importance of each structural feature.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogues

CompoundR1 (at Amide)R2 (at Hydroxyl)Relative Activity
This compound-CH(CH₃)₂-H100%
N-(3-Hydroxypropyl)acetamide-CH₃-H75%
N-(3-Hydroxypropyl)benzamide-Ph-H45%
N-(3-Methoxypropyl)isobutyramide-CH(CH₃)₂-CH₃20%
N-(2-Hydroxyethyl)isobutyramide-CH(CH₃)₂-H60%

This table is generated based on general SAR principles and is for illustrative purposes only.

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of this compound is a key determinant of its ability to be recognized by and bind to a biological target. The molecule possesses several rotatable single bonds, allowing it to adopt a multitude of conformations in solution. The principal bonds contributing to its conformational flexibility are the C-C bonds of the propyl chain and the C-N bond of the amide group.

The relative orientation of the isobutyryl group and the hydroxypropyl chain is determined by rotation around the C-N bond. While the amide bond itself is planar, rotation around the adjacent single bonds can lead to different spatial arrangements of the substituents.

Furthermore, rotation around the C1-C2 and C2-C3 bonds of the propyl chain dictates the distance and spatial relationship between the amide and hydroxyl functionalities. Of particular interest is the potential for intramolecular hydrogen bonding between the amide proton (N-H) or carbonyl oxygen (C=O) and the terminal hydroxyl group. The formation of such a hydrogen bond would result in a more rigid, cyclic-like conformation, which could be the bioactive conformation for a specific target.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to determine the preferred low-energy conformations of the molecule in both the gas phase and in solution. These studies can help to identify the most stable conformers and provide insights into the energy barriers for interconversion between them. The most stable conformation is not always the bioactive one; binding to a receptor can induce a conformational change to a higher-energy state.

Computational Approaches in SAR/QSAR Modeling

Computational chemistry plays a pivotal role in modern drug discovery and is instrumental in building SAR and QSAR models. These models can predict the biological activity of novel compounds and guide the synthesis of more potent analogues.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is invaluable for understanding the specific interactions that govern binding affinity. In the context of this compound, if a biological target is identified, molecular docking could be used to:

Predict the binding pose: Determine the most likely three-dimensional arrangement of the compound within the active site of the target.

Identify key interactions: Visualize and quantify the hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and the protein's amino acid residues.

Estimate binding affinity: Calculate a docking score that provides a qualitative or semi-quantitative prediction of the binding strength.

For example, docking studies might reveal that the hydroxyl group of this compound forms a critical hydrogen bond with a serine or threonine residue in the active site, while the isobutyryl group fits snugly into a hydrophobic pocket lined with leucine (B10760876) and valine residues. This information is crucial for designing modifications that could enhance these interactions.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

Interacting ResidueInteraction TypeDistance (Å)
Serine 221Hydrogen Bond (with -OH)2.8
Threonine 198Hydrogen Bond (with C=O)3.1
Leucine 89Hydrophobic3.9
Valine 112Hydrophobic4.2

This table represents a hypothetical output from a molecular docking simulation.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D molecular properties, specifically their steric and electrostatic fields. To perform a CoMFA study, a set of structurally related molecules with known biological activities is required. The molecules are aligned based on a common scaffold, and their steric and electrostatic fields are calculated at various points on a 3D grid.

For a series of this compound analogues, a CoMFA study could provide a 3D contour map that highlights regions where changes in steric bulk or electrostatic properties would be expected to increase or decrease biological activity.

Steric Contour Maps: These maps would indicate regions where bulky substituents are favored (green contours) or disfavored (yellow contours) for activity. For instance, a green contour near the isobutyryl group might suggest that larger alkyl groups could enhance hydrophobic interactions and improve potency.

Electrostatic Contour Maps: These maps would show regions where positive charge is favorable (blue contours) or negative charge is favorable (red contours). A blue contour near the amide N-H would reinforce its role as a hydrogen bond donor, while a red contour near the carbonyl and hydroxyl oxygens would highlight their importance as hydrogen bond acceptors.

The insights gained from CoMFA can guide the rational design of new compounds with optimized interactions with the target, leading to improved biological activity.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-(3-Hydroxypropyl)isobutyramide. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide a detailed map of the molecule's atomic framework.

In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals provide information about the electronic environment, number, and neighboring protons for each set of equivalent protons. For this compound, the spectrum would be expected to show distinct signals for the protons of the isobutyryl group, the propyl chain, and the hydroxyl and amide groups.

Similarly, ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the functional group to which each carbon belongs.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.5Broad Singlet1H-NH-
~ 3.6Triplet2H-CH₂-OH
~ 3.3Quartet2H-NH-CH₂-
~ 2.5Septet1H-CH-(CH₃)₂
~ 1.7Quintet2H-CH₂-CH₂-CH₂-
~ 1.1Doublet6H-CH-(CH₃)₂

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~ 178C=O (Amide)
~ 60-CH₂-OH
~ 38-NH-CH₂-
~ 35-CH-(CH₃)₂
~ 32-CH₂-CH₂-CH₂-
~ 19-CH-(CH₃)₂

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) can be utilized.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight (145.21 g/mol ). The fragmentation pattern provides a fingerprint that can be used for identification. Common fragmentation pathways for amides can be observed, leading to characteristic product ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which in turn allows for the calculation of the elemental formula with high confidence.

Predicted Mass Spectrometry Data for this compound

m/zIon
146.12[M+H]⁺
128.11[M+H - H₂O]⁺
88.08[C₄H₈NO]⁺
71.05[C₄H₇O]⁺
58.07[C₃H₈N]⁺

Chromatographic Methods for Purification and Analytical Separation

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for its quantification in analytical samples.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. Due to its polarity, reversed-phase HPLC is a suitable approach. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Detection can be achieved using a UV detector, as the amide bond exhibits some absorbance in the low UV region (around 200-220 nm), or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The retention time in an HPLC system is a characteristic parameter for the identification of this compound under specific chromatographic conditions.

Gas Chromatography (GC) is another powerful separation technique, though its direct application to this compound can be challenging due to the compound's polarity and relatively low volatility, which are attributed to the hydroxyl and amide functional groups. These groups can lead to poor peak shape and thermal decomposition in the GC injector or column.

To overcome these limitations, derivatization is often employed to convert the polar functional groups into more volatile and thermally stable derivatives. For example, the hydroxyl group can be silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ether. This process increases the volatility and improves the chromatographic behavior of the analyte, allowing for its analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Other Advanced Analytical Techniques in Chemical Research

Beyond NMR, MS, and chromatography, other advanced analytical techniques can be applied in the research of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch and C=O stretch (Amide I band) of the amide group, and C-H stretches of the alkyl groups.

X-ray Crystallography: If a suitable single crystal of this compound can be grown, X-ray crystallography can provide the absolute three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Elemental Analysis: This technique provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in the compound, which can be used to confirm the empirical formula.

These advanced analytical methods, when used in combination, provide a comprehensive characterization of this compound, ensuring its structural integrity, purity, and identity for research and development purposes.

Computational and Theoretical Chemistry Investigations

Molecular Dynamics (MD) Simulations for Conformational and Solvation Dynamics

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and solvation dynamics of molecules like N-(3-Hydroxypropyl)isobutyramide in various environments. By simulating the atomic-level movements and interactions over time, MD can provide a detailed picture of how the molecule behaves in solution.

For a molecule like this compound, MD simulations in an aqueous environment would be particularly insightful. The simulations would likely reveal the dynamic interplay between the hydrophilic hydroxyl and amide groups and the surrounding water molecules. The formation and breaking of hydrogen bonds between the molecule's polar groups and water would be a key aspect of its solvation dynamics. It is anticipated that water molecules would form structured cages around the molecule, influencing its conformational preferences. nih.gov The dynamics of these water molecules, including their residency times in the hydration shell, would be critical in understanding the molecule's solubility and transport properties. nih.govku.ac.th

The conformational dynamics of this compound would also be a central focus of MD studies. The flexibility of the propyl chain allows for a range of possible conformations, and MD simulations can map the potential energy surface to identify the most stable conformers. The simulations would likely show a preference for conformations that allow for intramolecular hydrogen bonding between the hydroxyl group and the amide oxygen, in competition with intermolecular hydrogen bonds with water. The choice of force field, which includes parameters for bonded and non-bonded interactions, is crucial for the accuracy of these simulations. Polarizable force fields, for instance, can offer a more refined description of the electrostatic interactions that are significant for polar molecules like amides. acs.org

A hypothetical MD simulation could yield data on various structural and dynamic properties, as illustrated in the table below.

PropertyHypothetical ValueSignificance
Radius of Gyration (Rg)4.5 ± 0.3 ÅIndicates the compactness of the molecule's conformation.
Solvent Accessible Surface Area (SASA)250 ± 20 ŲMeasures the exposure of the molecule to the solvent.
Number of Hydrogen Bonds (to water)5 ± 1Quantifies the extent of hydration and interaction with the solvent.
End-to-end distance6.2 ± 0.5 ÅDescribes the overall shape and extension of the molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of this compound. nih.gov These calculations solve the Schrödinger equation for the molecule, yielding information about molecular orbitals, electron density distribution, and electrostatic potential.

Calculations on this compound would likely focus on determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich regions, such as the oxygen and nitrogen atoms, while the LUMO may be distributed over the carbonyl carbon.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. For this compound, the MEP map would visually represent the charge distribution, with negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms, and positive potential (blue) around the hydrogen atoms of the hydroxyl and amide groups. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Furthermore, quantum chemical methods can be used to calculate various properties that are difficult to measure experimentally, such as atomic charges, bond orders, and vibrational frequencies. nih.gov These calculated properties can aid in the interpretation of experimental spectroscopic data (e.g., IR and Raman).

A summary of hypothetical data from quantum chemical calculations is presented below.

ParameterHypothetical ValueMethodSignificance
HOMO Energy-7.2 eVB3LYP/6-311G(d)Indicates the electron-donating ability.
LUMO Energy1.5 eVB3LYP/6-311G(d)Indicates the electron-accepting ability.
HOMO-LUMO Gap8.7 eVB3LYP/6-311G(d)Relates to chemical reactivity and stability. nih.gov
Dipole Moment3.8 DB3LYP/6-311G(d)Measures the overall polarity of the molecule.

Prediction of Molecular Interactions and Conformational Landscapes

The prediction of molecular interactions and the exploration of conformational landscapes are critical for understanding how this compound interacts with other molecules and how its three-dimensional structure influences its function. Computational methods provide a powerful means to investigate these aspects.

The conformational landscape of this compound is expected to be complex due to the rotational freedom around several single bonds. Computational techniques such as systematic or stochastic conformational searches, followed by energy minimization using quantum mechanics or molecular mechanics, can identify low-energy conformers. researchgate.netmdpi.com The relative populations of these conformers at a given temperature can be estimated from their free energies. Studies on similar N-hydroxy amides have shown a strong preference for specific backbone conformations due to hydrogen bonding. nih.govnih.gov

Predicting how this compound interacts with other molecules, such as biological macromolecules or other small molecules, is a key application of computational chemistry. nih.gov Molecular docking simulations can be used to predict the binding mode and affinity of the molecule to a protein's active site. verisimlife.com These simulations would likely show that the hydroxyl and amide groups of this compound play a crucial role in forming hydrogen bonds and other electrostatic interactions with the receptor.

Advanced methods, such as graph neural networks, are also being developed to predict drug-drug interactions based on molecular structures. mdpi.comnih.gov While not specific to this compound, these approaches highlight the potential of machine learning in forecasting molecular interactions on a larger scale.

The table below summarizes the types of data that would be generated from such predictive studies.

Interaction TypePredicted PartnerKey Interacting GroupsPredicted Binding Energy
Hydrogen BondingWater, Protein Residues-OH, -C=O, -NH-5 to -15 kJ/mol per bond
Van der WaalsHydrophobic PocketsIsobutyl group, Propyl chainVariable
ElectrostaticCharged ResiduesAmide dipoleVariable

Emerging Research Applications and Future Directions

Application as Biochemical Probes and Tools in Mechanistic Studies

While direct applications of N-(3-Hydroxypropyl)isobutyramide as a biochemical probe are not yet extensively documented in peer-reviewed literature, its chemical structure presents significant potential for its use as a foundational tool in mechanistic and biological studies. The key to this potential lies in its functional groups: the hydroxyl (-OH) and amide (-NH-C=O) moieties.

The terminal hydroxyl group serves as a convenient chemical handle. It allows for straightforward derivatization, enabling the attachment of reporter molecules such as fluorophores, biotin, or spin labels. Once labeled, the molecule could be used to probe cellular environments, track its distribution within a biological system, or identify binding partners. For instance, the hydroxyl group on polymers has been shown to be crucial for fabricating gels and influencing cell-polymer interactions. nih.gov

Furthermore, the technique of isotopic labeling could be applied to create tracers for mechanistic studies. nih.gov By synthesizing this compound with stable isotopes like ¹³C, ²H (deuterium), or ¹⁵N, researchers could track the molecule's metabolic fate, its transport across membranes, or its involvement in specific biochemical pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The molecule's structure is also relevant for studying molecular recognition. The amide and hydroxyl groups are capable of forming hydrogen bonds, which are fundamental to how proteins recognize and bind to small molecules. acs.org The specific spatial arrangement of these groups in this compound could be explored for its potential to interact with or modulate the function of specific proteins. Biophysical methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would be essential for quantifying the thermodynamics and kinetics of any such protein-ligand interactions. nih.gov

Integration into Advanced Polymer and Material Systems for Research Purposes

The most significant research interest in this compound lies in its use as a monomer for creating "smart" polymers and functional materials for research applications. Its structure is analogous to that of N-isopropylacrylamide (NIPAM), the building block for one of the most widely studied thermoresponsive polymers. nih.gov

Polymers that exhibit a Lower Critical Solution Temperature (LCST) are soluble in a solvent (typically water) below a certain temperature but become insoluble and phase-separate above it. nih.gov This transition is driven by a delicate balance between hydrophilic and hydrophobic interactions. nih.gov Poly(N-isopropylacrylamide) (PNIPAM) is a well-known example, with an LCST of approximately 32°C in water, making it ideal for biomedical research. acs.orgnih.govnih.gov

These polymers can be cross-linked to form hydrogels—three-dimensional networks that can absorb large amounts of water. nih.govacs.org Thermoresponsive hydrogels made from this compound could be designed to swell or shrink in response to temperature changes, making them useful for creating temperature-controlled release systems for research compounds or as scaffolds for tissue engineering studies. chemscene.com The properties of these hydrogels, such as swelling ratio and transition temperature, can be finely tuned by copolymerizing this compound with other monomers.

Table 1: Comparison of Monomers for Thermoresponsive Polymers

Monomer NameChemical StructureKey Functional GroupsExpected Polymer Properties
N-isopropylacrylamide (NIPAM)Secondary Amide, Isopropyl GroupForms thermoresponsive polymers (PNIPAM) with an LCST around 32°C. acs.org
N-vinylisobutyramide (NVIBA)Secondary Amide, Isobutyramide (B147143) GroupStructural isomer of PNIPAM, forms polymers with a higher LCST. acs.orgnih.gov
This compound Secondary Amide, Primary HydroxylExpected to form more hydrophilic polymers with a tunable, likely higher, LCST. Hydroxyl group provides a site for further functionalization.

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and chemical functionality to a specific target molecule (the "template"). They are created by polymerizing functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind cavities that can selectively rebind the target.

This compound is an excellent candidate for use as a functional monomer in the synthesis of MIPs for analytical research. The effectiveness of molecular imprinting relies heavily on the non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) between the functional monomer and the template molecule during polymerization. The amide group of this compound can act as both a hydrogen bond donor and acceptor, while the hydroxyl group serves as a strong hydrogen bond donor. This dual functionality allows it to form stable pre-polymerization complexes with a wide variety of template molecules, particularly those containing carboxyl, phosphate, or heterocyclic groups.

MIPs created using this monomer could be used as highly selective sorbents for solid-phase extraction (SPE) to isolate specific analytes from complex biological or environmental samples, or as the recognition element in chemosensors. The ability to tailor recognition sites for specific molecules makes MIPs a powerful tool in analytical chemistry research.

Table 2: Hypothetical Components for a Molecularly Imprinted Polymer System

ComponentRole in MIP SynthesisExample Compound/MaterialRelevance of this compound
Template The target molecule around which the polymer is formed.A specific drug, metabolite, or peptide.The choice of template dictates the final application of the MIP.
Functional Monomer Interacts with the template to form a pre-polymerization complex.This compound Its amide and hydroxyl groups provide strong, specific interactions with the template.
Cross-linker Forms the rigid polymer matrix, locking the functional monomers in place.Ethylene glycol dimethacrylate (EGDMA)Provides mechanical stability to the imprinted cavities.
Initiator Starts the polymerization reaction.2,2′-Azobisisobutyronitrile (AIBN)Typically a radical initiator for vinyl polymerization.
Porogen (Solvent) Solubilizes all components and controls the morphology of the final polymer.Acetonitrile (B52724), MethanolThe solvent choice influences the strength of non-covalent interactions.

Future Research Avenues and Broader Impact on Chemical Biology

The potential of this compound is just beginning to be explored, and several future research avenues are apparent. A primary focus will be the actual synthesis and detailed characterization of homopolymers and copolymers derived from this monomer. Validating the predicted effects of the hydroxyl group on the LCST and other material properties is a critical next step.

Future work will likely involve integrating poly(this compound) into more complex systems. This includes creating advanced hydrogels with precisely controlled degradation profiles and mechanical properties for sophisticated 3D cell culture models. The pendant hydroxyl groups along the polymer backbone are ideal sites for post-polymerization modification, allowing for the covalent attachment of bioactive molecules like peptides or growth factors, further enhancing their utility in tissue engineering and regenerative medicine research.

In the realm of analytical chemistry, research is expected to move from the hypothetical to the practical development of MIPs using this compound as a key functional monomer. These MIPs could be designed to target important biomarkers, environmental pollutants, or pharmaceutical compounds, leading to the development of novel, highly selective analytical methods.

The broader impact on chemical biology is the potential to create a new class of biocompatible, functional materials. By combining the thermoresponsiveness of the isobutyramide group with the chemical versatility of the hydroxyl group, this compound serves as a powerful building block for materials that can interact with biological systems in a controlled and predictable manner. These materials could find use as smart delivery vehicles for research compounds, injectable scaffolds that form gels in situ, or as sensitive diagnostic platforms, thereby expanding the toolbox available to chemists and biologists.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Hydroxypropyl)isobutyramide in laboratory settings?

  • Methodological Answer : Synthesis typically involves coupling isobutyric acid derivatives with 3-hydroxypropylamine. A validated approach includes activating the carboxylic acid group (e.g., via N-hydroxysuccinimide esters or carbodiimide coupling agents like EDC/HOBt) under anhydrous conditions. For example, triphosgene-mediated reactions with tertiary amines (e.g., triethylamine) in dichloromethane (DCM) have been used for analogous amide syntheses . Key parameters include maintaining a nitrogen atmosphere to prevent hydrolysis and monitoring reaction progress via thin-layer chromatography (TLC).

Q. How can researchers characterize the purity and structural integrity of N-(3-Hydroxypropyl)isobutyramide?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm is recommended for quantifying impurities.
  • Structural Confirmation : Use 1H^1H-NMR (400 MHz, DMSO-d6) to verify the presence of the hydroxypropyl (-CH2_2-CH(OH)-CH2_2-) and isobutyramide (-CONH-) moieties. Key NMR signals include:
  • δ 1.0–1.2 ppm (doublet, isopropyl -CH3_3)
  • δ 3.4–3.6 ppm (multiplet, -CH2_2-OH)
  • δ 6.8–7.2 ppm (broad singlet, -NH-)
  • Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 174.2 (calculated for C7_7H15_{15}NO2_2) .

Q. What experimental protocols are recommended for assessing the stability of N-(3-Hydroxypropyl)isobutyramide under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 3–9) and incubating at 40°C for 14 days. Analyze degradation products using LC-MS. For example, acidic conditions may hydrolyze the amide bond, yielding isobutyric acid and 3-hydroxypropylamine, detectable via ion chromatography . Include controls with inert atmospheres to isolate pH effects from oxidation.

Advanced Research Questions

Q. How can computational modeling predict the structure-activity relationship (SAR) of N-(3-Hydroxypropyl)isobutyramide derivatives?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen derivatives against target proteins (e.g., enzymes or receptors). For instance, substituents on the hydroxypropyl group can be optimized using density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with bioactivity. Validate predictions with in vitro assays, such as enzyme inhibition studies .

Q. What strategies resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Step 1 : Replicate solubility tests using standardized solvents (e.g., water, ethanol, DCM) under controlled temperatures (25°C ± 0.5°C).
  • Step 2 : Quantify solubility via gravimetric analysis or UV-Vis spectrophotometry.
  • Step 3 : Apply Hansen solubility parameters (HSPs) to rationalize discrepancies. For example, high HSP hydrogen-bonding capacity may explain poor solubility in nonpolar solvents despite the compound’s moderate polarity .

Q. How can researchers design experiments to investigate the compound’s potential as a pro-drug or metabolic intermediate?

  • Methodological Answer :

  • In vitro Metabolism : Incubate with liver microsomes (e.g., human S9 fraction) and analyze metabolites via LC-MS/MS. Monitor for hydrolysis products (e.g., isobutyric acid) or phase II conjugates (e.g., glucuronides).
  • In silico Prediction : Use tools like ADMET Predictor™ to estimate metabolic pathways and bioavailability. Compare results with structurally similar amides, such as N-(4-(2,4-dihydroxyphenyl)thiazol-2-yl)isobutyramide, which has shown metabolic stability in pharmaceutical studies .

Key Notes

  • Safety : Follow S24/25 precautions (avoid skin/eye contact) and use fume hoods during synthesis due to potential irritancy of intermediates .
  • Data Validation : Cross-reference experimental results with computational models to address contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.